2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c1-3-13-4-6-14(7-5-13)10-22-18(25)17-12(2)23-19(26-17)24-16-9-8-15(20)11-21-16/h4-9,11H,3,10H2,1-2H3,(H,22,25)(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWWBKIZEBFOEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=C(N=C(S2)NC3=NC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Chloropyridine Intermediate: The synthesis begins with the preparation of 5-chloropyridin-2-amine, which can be obtained through the chlorination of 2-aminopyridine.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring.
Coupling with Ethylphenyl Group: The final step involves the coupling of the thiazole intermediate with 4-ethylbenzyl chloride in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the chloropyridine moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below summarizes key structural differences and molecular properties of the target compound and its analogs:
Structure-Activity Relationship (SAR) Insights
Pyridine Substituents :
- The 5-chloro group on the pyridin-2-yl ring (target compound) may enhance hydrophobic interactions in kinase binding pockets compared to the 4-methyl substituent in ’s compound .
- Dasatinib’s pyrimidine ring with a piperazinyl group contributes to its high solubility and dual Src/Abl kinase affinity, whereas the target’s pyridine lacks this flexibility .
- Dasatinib’s 2-chloro-6-methylphenyl group is conserved across potent kinase inhibitors, suggesting its role in steric complementarity with hydrophobic kinase pockets .
Thiazole Core Modifications :
- Replacement of the thiazole with an oxazole () reduces planarity, likely diminishing π-π stacking interactions critical for kinase binding .
Biological Activity
The compound 2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its significant biological activity, particularly in the fields of oncology and immunology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Structure and Synthesis
The molecular structure of the compound includes a thiazole ring, which is crucial for its biological activity. The thiazole moiety is characterized by a five-membered ring containing sulfur and nitrogen atoms. The synthesis of this compound can be achieved through several chemical pathways, typically involving the reaction of appropriate precursors under controlled conditions to ensure high yield and purity.
The primary mechanism of action for this compound involves its role as an inhibitor of specific protein kinases that are pivotal in cell signaling pathways. Research indicates that it exhibits nanomolar potency against its targets, suggesting strong potential for therapeutic applications in treating various cancers, particularly chronic myelogenous leukemia (CML) and other malignancies.
Anticancer Activity
Studies have demonstrated that derivatives of thiazole compounds, including the one , exhibit promising anticancer activity. For instance:
- In vitro assays have shown that related thiazole derivatives inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma) with varying degrees of efficacy .
- A specific study reported that thiazole derivatives displayed high activity against drug-resistant strains of S. aureus and emerging fungal pathogens, indicating their potential as broad-spectrum antimicrobial agents .
Antioxidant Properties
Thiazole derivatives have also been noted for their antioxidant properties , which contribute to their therapeutic potential. They have been shown to scavenge free radicals effectively, thus providing protection against oxidative stress-related damage in various biological systems .
Case Studies
- Chronic Myelogenous Leukemia : The compound has been evaluated for its efficacy in CML treatment. In preclinical models, it demonstrated significant inhibition of BCR-ABL kinase activity, which is critical in the pathology of CML.
- Antimicrobial Activity : In studies assessing antimicrobial properties, derivatives similar to the compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against drug-resistant strains .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
